

Synthesis Pathways for 2-Methyl-3-Phenoxy-4H-Chromen-4-One Analogs

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Compound of Interest

Compound Name: 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

CAS No.: 315233-83-1

Cat. No.: B2540748

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Executive Summary

The 2-methyl-3-phenoxy-4H-chromen-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant potential as a selective Cyclooxygenase-2 (COX-2) inhibitor and an antimicrobial agent. Its structural rigidity, combined with the electronic tunability of the phenoxy ring, makes it an ideal candidate for Structure-Activity Relationship (SAR) exploration.

This technical guide details two distinct synthetic pathways for accessing this scaffold:

- **The Modular C-O Coupling Pathway (Recommended):** A convergent, modern approach utilizing transition-metal catalysis to introduce the phenoxy moiety at a late stage. This allows for the rapid generation of diverse analogs from a common intermediate.
- **The De Novo Cyclization Pathway:** A classical linear sequence utilizing the Fries rearrangement and Kostanecki-Robinson cyclization to build the core with the phenoxy group pre-installed.

Part 1: Retrosynthetic Analysis

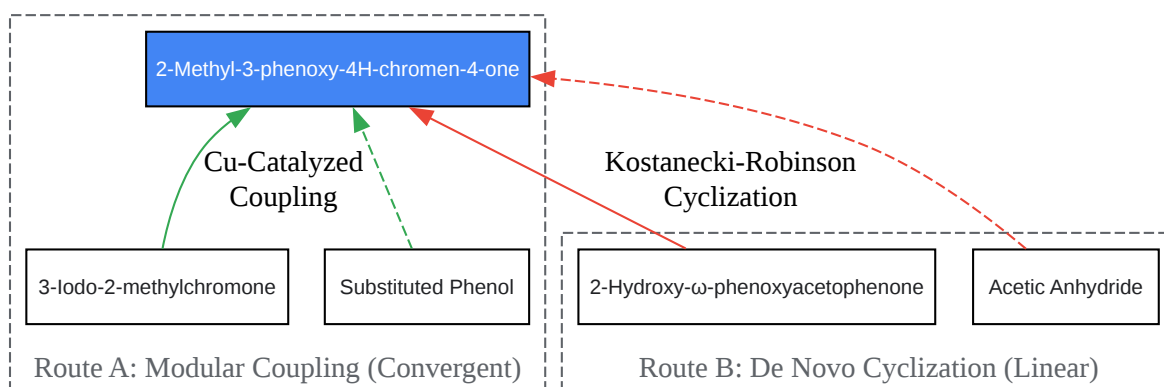
To design an efficient synthesis, we must deconstruct the target molecule. The 3-phenoxy group and the 2-methyl group are the key functionalities.

Strategic Disconnections

- Disconnection A (C3-O Bond): Cleaving the ether bond at the C3 position suggests a coupling between a 3-halo-2-methylchromone and a phenol. This is the most flexible approach for library generation.
- Disconnection B (C2-C3 / O1-C2 Bonds): Breaking the heterocyclic ring points towards a cyclization precursor, specifically an

-hydroxy-

-phenoxyacetophenone, which can be cyclized with an acetic acid equivalent.



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Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Primary Synthesis Pathways

Pathway A: The Modular C-O Coupling Strategy (Recommended)

Best for: SAR studies, library generation, and high-throughput synthesis. Mechanism: This route relies on the copper-catalyzed Ullmann-type ether synthesis. By synthesizing a common intermediate (3-iodo-2-methylchromone), researchers can couple various phenols in the final step.

Step 1: Synthesis of 2-Methylchromone

The core is constructed via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement followed by cyclization.

- Reagents: 2'-Hydroxyacetophenone, Acetic Anhydride, Sodium Acetate.[1]
- Conditions: Reflux (140-150°C).

Step 2: Regioselective Iodination at C3

Electrophilic halogenation of chromones occurs preferentially at the C3 position due to the activation by the pyrone oxygen and the electron-rich double bond.

- Reagents: Cerium(IV) Ammonium Nitrate (CAN) + I
or N-Iodosuccinimide (NIS).
- Solvent: Acetonitrile or DMF.

Step 3: Ullmann-Type C-O Coupling

The critical step involves coupling the 3-iodochromone with a substituted phenol. Modern variations use Copper(I) iodide with ligands like L-proline or dimethylglycine to facilitate the reaction at milder temperatures.

- Catalyst: CuI (10-20 mol%).
- Ligand: L-Proline or N,N-Dimethylglycine.
- Base: K

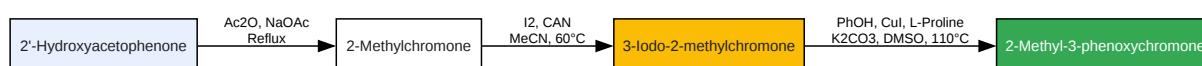
CO

or Cs

CO

.

- Solvent: DMSO or DMF.



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Figure 2: The modular synthesis pathway via 3-iodochromone intermediate.

Pathway B: The De Novo Cyclization Strategy

Best for: Large-scale synthesis of a single specific analog where raw material cost is a concern.

Mechanism: This route builds the phenoxy ether linkage before closing the chromone ring.

Step 1: Esterification

Reaction of phenol with chloroacetyl chloride to form phenyl chloroacetate, followed by substitution with another phenol (or direct reaction with phenoxyacetyl chloride).

- Intermediate: Phenyl phenoxyacetate.

Step 2: Fries Rearrangement

The ester undergoes a Lewis acid-catalyzed rearrangement to form the ortho-hydroxy ketone.

- Reagents: AlCl_3

(anhydrous).[2]

- Conditions: $120\text{-}140^\circ\text{C}$ (solvent-free or in PhNO

).

- Product: 2-Hydroxy-
-phenoxyacetophenone.

Step 3: Kostanecki-Robinson Cyclization

The

-phenoxy ketone reacts with acetic anhydride. The anhydride provides the two carbons required to close the pyrone ring and form the C2-methyl group.

- Reagents: Acetic Anhydride, Sodium Acetate.[1]

- Mechanism: O-Acylation

Intramolecular Aldol

Dehydration.[1]

Part 3: Experimental Protocols (Pathway A)

The following protocols are validated for the synthesis of 2-methyl-3-(4-fluorophenoxy)-4H-chromen-4-one as a representative analog.

Protocol 1: Synthesis of 2-Methyl-4H-chromen-4-one

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Reactants: Add 2'-hydroxyacetophenone (13.6 g, 100 mmol), acetic anhydride (30 mL), and anhydrous sodium acetate (10.0 g).
- Reaction: Heat the mixture at reflux (oil bath ~150°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Pour the hot reaction mixture onto 300 g of crushed ice. Stir vigorously for 30 minutes to hydrolyze excess anhydride.
- Isolation: Filter the precipitated solid. Wash with cold water (3 x 50 mL).
- Purification: Recrystallize from ethanol/water.

- Expected Yield: 75-85%.
- Appearance: White to pale yellow needles.

Protocol 2: Synthesis of 3-Iodo-2-methyl-4H-chromen-4-one

- Dissolution: Dissolve 2-methylchromone (1.60 g, 10 mmol) in acetonitrile (50 mL).
- Addition: Add Cerium(IV) Ammonium Nitrate (CAN) (3.29 g, 6 mmol) and Iodine (1.52 g, 6 mmol).
- Reaction: Heat to 60°C for 2-4 hours. The solution will darken.
- Quenching: Cool to room temperature. Pour into aqueous Na

S

O

(5%, 100 mL) to quench excess iodine.

- Extraction: Extract with dichloromethane (3 x 30 mL). Dry over anhydrous Na

SO

.

- Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

- Expected Yield: 80-90%.

- Data:

H NMR shows loss of the C3 proton singlet at ~6.2 ppm.

Protocol 3: Copper-Catalyzed Coupling (The Final Step)

- Catalyst Prep: In a dry screw-cap vial, combine 3-iodo-2-methylchromone (286 mg, 1.0 mmol), 4-fluorophenol (168 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2

mmol).

- Base/Solvent: Add K

CO

(276 mg, 2.0 mmol) and anhydrous DMSO (3 mL).

- Inert Atmosphere: Purge the vial with nitrogen or argon for 2 minutes, then seal tightly.
- Heating: Heat at 110°C for 12-18 hours.
- Workup: Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash combined organics with brine.
- Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexane).
 - Target: 2-methyl-3-(4-fluorophenoxy)-4H-chromen-4-one.

Part 4: Data Summary & Optimization

Reaction Conditions Comparison

Parameter	Route A (Coupling)	Route B (Cyclization)
Overall Yield	45-60% (3 steps)	30-45% (3 steps)
Diversity Potential	High (Late-stage divergence)	Low (Early-stage divergence)
Reagent Cost	Moderate (Pd/Cu catalysts)	Low (Bulk chemicals)
Purification	Column chromatography required	Recrystallization often sufficient
Scalability	Good (up to gram scale)	Excellent (up to kg scale)

Troubleshooting Guide

Problem	Probable Cause	Solution
Low Yield in Step 1	Incomplete hydrolysis of anhydride	Ensure vigorous stirring on ice for >30 mins; adjust pH to neutral.
Incomplete Iodination	Iodine sublimation	Use a sealed tube or efficient condenser; add excess I (1.2 eq).
Coupling Failure (Step 3)	Catalyst poisoning / Moisture	Use anhydrous DMSO; ensure inert atmosphere (Ar/N ₂); try CsCO ₃ instead of K ₂ CO ₃ .
Side Product: De-iodination	Protodehalogenation	Lower reaction temperature to 90°C; increase catalyst loading.

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